4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile
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Overview
Description
4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile involves a three-component reaction. This reaction typically includes aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate under thermal aqueous conditions. Bismuth (III) nitrate pentahydrate is often used as a mild and efficient catalyst for this synthesis .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts like bismuth (III) nitrate pentahydrate is preferred due to their stability, non-toxicity, and ease of handling .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound mimics ATP and binds to the active site of the epidermal growth factor receptor (EGFR), inhibiting its activity. This inhibition leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target tyrosine kinases and have shown potent anticancer activities.
Uniqueness
4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit EGFR and induce apoptosis in cancer cells makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C5H4N4S |
---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H4N4S/c6-1-3-2-8-5(10)9-4(3)7/h2-3H,(H2,7,9,10) |
InChI Key |
SIOZWRMCXUJWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)N=C(C1C#N)N |
Origin of Product |
United States |
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